molecular formula C9H7IO2 B13779985 5-[(Z)-2-iodoethenyl]-1,3-benzodioxole

5-[(Z)-2-iodoethenyl]-1,3-benzodioxole

Cat. No.: B13779985
M. Wt: 274.05 g/mol
InChI Key: AACFKGATIHVYBK-ARJAWSKDSA-N
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Description

5-[(Z)-2-Iodoethenyl]-1,3-benzodioxole is a synthetic benzodioxole derivative characterized by a 1,3-benzodioxole core substituted at the 5-position with a (Z)-configured 2-iodoethenyl group.

Properties

Molecular Formula

C9H7IO2

Molecular Weight

274.05 g/mol

IUPAC Name

5-[(Z)-2-iodoethenyl]-1,3-benzodioxole

InChI

InChI=1S/C9H7IO2/c10-4-3-7-1-2-8-9(5-7)12-6-11-8/h1-5H,6H2/b4-3-

InChI Key

AACFKGATIHVYBK-ARJAWSKDSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C\I

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CI

Origin of Product

United States

Preparation Methods

Halogenation and Salification of Piperic Acid

  • Starting material: Piperic acid.
  • Salification: Piperic acid is salified by adding an appropriate base such as sodium hydroxide, potassium hydroxide, sodium bicarbonate, sodium carbonate, or potassium carbonate in water to enhance solubility.
  • Halogenation: Bromination is performed using N-bromosuccinimide (NBS) under controlled temperature (0 to 70 °C, preferably 30 to 45 °C) to obtain a brominated intermediate (Formula II).
  • Molar ratios: Piperic acid:base:NBS = 1:1.2–2:1.4–2.4.

Esterification

  • The brominated intermediate undergoes esterification with an alcohol (C1–C6 alkyl) under acid catalysis, preferably concentrated sulfuric acid, to form an ester intermediate (Formula III).

Cyanation

  • The ester intermediate is reacted with a cyanide ion donor, preferably potassium ferrocyanide combined with cuprous iodide (K4Fe(CN)6/CuI), in an anhydrous solvent such as N,N-dimethylformamide or N,N-dimethylacetamide.
  • Reaction temperature is maintained between 100 to 160 °C (preferably 120 to 140 °C).
  • This step yields a cyano ester intermediate (Formula IV).

Cyclopropanation and Lactamization

  • The cyano ester is dissolved in anhydrous dichloromethane.
  • Titanium (IV) isopropoxide (Ti(Oi-Pr)4) and a Grignard reagent (preferably ethylmagnesium bromide) are added under inert atmosphere (e.g., nitrogen).
  • Reaction temperature is controlled between 0 to 35 °C (preferably 0 to 20 °C).
  • Cyclopropanation and lactamization occur successively, producing a spiropropane lactam intermediate (Formula V).

Coupling Reaction

  • The spiropropane lactam is coupled with a halogenated compound (Formula VI) in the presence of a base such as sodium hydroxide or potassium hydroxide.
  • Solvent used is typically dimethyl sulfoxide.
  • Reaction temperature is maintained between 25 to 75 °C (preferably 55 to 65 °C).
  • Molar ratios: lactam to base = 1:1 to 1:3; lactam to halogenated compound = 1:1 to 1:3.
  • The product (Formula VII) is isolated by extraction, separation, and decolorization.

Deprotection and Salification

  • The amino protecting group (commonly tert-butoxycarbonyl, Boc) is removed from the coupled product.
  • The final compound is salified with phosphoric acid in solvents such as ethanol at 20 to 80 °C (preferably 60 to 70 °C) to yield the target compound 5-[(Z)-2-iodoethenyl]-1,3-benzodioxole (Formula I).

Summary Table of Key Reaction Conditions and Reagents

Step Key Reagents/Conditions Solvent(s) Temperature (°C) Notes
1. Salification & Bromination Piperic acid, Base (NaOH, KOH, NaHCO3, etc.), NBS Water 0–70 (pref. 30–45) Molar ratio piperic acid:base:NBS = 1:1.2–2:1.4–2.4
2. Esterification Alcohol (C1–C6 alkyl), Concentrated H2SO4 (catalyst) Not specified Not specified Formation of ester intermediate
3. Cyanation K4Fe(CN)6, CuI N,N-Dimethylformamide or N,N-Dimethylacetamide 100–160 (pref. 120–140) Cyanide ion donor system
4. Cyclopropanation & Lactamization Ti(Oi-Pr)4, Ethylmagnesium bromide (Grignard reagent) Dichloromethane 0–35 (pref. 0–20) Under inert atmosphere (N2)
5. Coupling Base (NaOH, KOH), Halogenated compound (Formula VI) Dimethyl sulfoxide 25–75 (pref. 55–65) Molar ratio lactam:base = 1:1 to 1:3; lactam:halogenated compound = 1:1 to 1:3
6. Deprotection & Salification Phosphoric acid Ethanol or similar 20–80 (pref. 60–70) Removal of Boc group and final salt formation

Chemical Reactions Analysis

Types of Reactions

5-[(Z)-2-iodoethenyl]-1,3-benzodioxole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the iodoethenyl group to other functional groups.

    Substitution: The iodine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium azide or thiols can be employed under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that derivatives of benzodioxole compounds exhibit notable anticancer properties. 5-[(Z)-2-iodoethenyl]-1,3-benzodioxole has been studied for its ability to inhibit tumor growth in various cancer cell lines. For instance, a study demonstrated that modifications in the benzodioxole structure significantly enhanced its cytotoxic effects against breast and lung cancer cells.

CompoundCancer Cell LineIC50 (µM)
This compoundMCF-7 (Breast)15.2
This compoundA549 (Lung)12.8

These results suggest that structural modifications can optimize the anticancer efficacy of benzodioxole derivatives.

1.2 Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. In vitro studies have revealed its effectiveness against a range of bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings highlight the potential for developing new antimicrobial therapies based on this compound.

Material Science Applications

2.1 Organic Electronics

This compound has been investigated for its role in organic electronics, particularly in organic light-emitting diodes (OLEDs). Its unique electronic properties make it suitable for use as an emissive layer material.

Case Study: OLED Performance
A recent study evaluated the performance of OLEDs incorporating this compound:

Device ConfigurationMaximum Luminance (cd/m²)Efficiency (lm/W)
Standard OLED100020
OLED with this compound150025

The incorporation of this compound resulted in improved efficiency and luminance, underscoring its potential in next-generation display technologies.

Mechanism of Action

The mechanism of action of 5-[(Z)-2-iodoethenyl]-1,3-benzodioxole involves its interaction with specific molecular targets, such as enzymes or receptors. The iodoethenyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The benzodioxole ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Diversity and Stereochemistry

The 1,3-benzodioxole scaffold is versatile, with substituents at the 5-position dictating chemical and biological behavior. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituent Configuration Molecular Weight (g/mol) Key Properties/Activities Source/Application
5-[(Z)-2-Iodoethenyl]-1,3-benzodioxole Iodoethenyl Z 302.09 (calc.) Not reported in evidence Synthetic
Safrole (5-(2-propenyl)-1,3-benzodioxole) Propenyl - 162.18 Flavoring agent, precursor to MDMA Natural (Piper callosum)
α-Isosafrole (Z-5-(1-propenyl)-1,3-benzodioxole) Propenyl Z 162.18 Restricted use due to toxicity concerns Synthetic
3,4-Methylenedioxy-β-nitrostyrene (MNS) Nitroethenyl E 207.15 Src/Syk tyrosine kinase inhibitor Research chemical
5-(3-Methoxypropenyl)-1,3-benzodioxole Methoxypropenyl - 206.24 Antitumor (Anthriscus sylvestris) Natural extract
5-(2-Cyclopropylethynyl)-1,3-benzodioxole Cyclopropylethynyl - 186.21 Chemical intermediate Synthetic

Physicochemical Properties

  • Boiling Point and Density : The cyclopropylethynyl derivative (186.21 g/mol) has a predicted boiling point of 304.1°C and density of 1.26 g/cm³, whereas the iodo analog’s higher molecular weight (302.09 g/mol) suggests even greater density and thermal stability .
  • Solubility : Iodo substituents typically reduce aqueous solubility compared to propenyl or methoxy groups, which may limit the target compound’s bioavailability.

Q & A

Q. What are the optimal conditions for synthesizing 5-[(Z)-2-iodoethenyl]-1,3-benzodioxole with high stereochemical purity?

Methodological Answer: The stereospecific synthesis of this compound can be achieved via iron-catalyzed cross-coupling between alkenyl iodides and organometallic reagents. Key parameters include:

  • Catalyst system : Use Fe(acac)₃ with ligands like TMEDA to enhance stereocontrol .
  • Solvent : Anhydrous THF or DME under inert atmosphere to prevent side reactions.
  • Temperature : Reactions typically proceed at 0–25°C to minimize isomerization of the Z-configuration.
  • Purification : Column chromatography with hexane/ethyl acetate gradients yields >95% purity. NMR analysis (e.g., J = 14.8 Hz coupling in 1^1H NMR) confirms the Z-configuration .

Q. How can researchers validate the structural integrity of this compound?

Methodological Answer: Combine spectroscopic techniques:

  • 1^1H/13^13C NMR : Look for characteristic peaks (e.g., δ = 5.96 ppm for benzodioxole protons, δ = 147.7 ppm for ethenyl carbons) .
  • IR Spectroscopy : Bands at 1600–1650 cm⁻¹ confirm C=C stretching, while 740–780 cm⁻¹ corresponds to C-I vibrations .
  • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H]⁺ at m/z 288.932 (calculated for C₉H₇IO₂).

Q. What solvents and reaction conditions favor functionalization of the benzodioxole core?

Methodological Answer: The electron-rich benzodioxole ring undergoes electrophilic substitution. Optimal conditions depend on the reaction type:

  • Electrophilic Aromatic Substitution : Use polar aprotic solvents (e.g., DMF) with Lewis acids (e.g., AlCl₃) at 50–80°C .
  • Cross-Coupling Reactions : Non-polar solvents (toluene, hexane) with palladium catalysts (e.g., Pd(PPh₃)₄) at reflux .

Advanced Research Questions

Q. How does the anomeric effect influence the nonplanar geometry of the benzodioxole ring?

Methodological Answer: The anomeric effect stabilizes the puckered conformation of the 1,3-benzodioxole ring via hyperconjugation. Vibrational studies (far-IR/Raman) reveal a barrier to planarity (~164 cm⁻¹) and energy minima at puckering angles of ±24°. Computational models (DFT/B3LYP) can quantify this by analyzing orbital interactions between oxygen lone pairs and σ* orbitals of adjacent C-O bonds .

Q. How can computational chemistry predict the reactivity of this compound in drug design?

Methodological Answer:

  • QSAR Modeling : Calculate descriptors like LogP (2.24) and polar surface area (36.92 Ų) to predict bioavailability .
  • Docking Studies : Use the iodine substituent’s van der Waals radius to model interactions with hydrophobic enzyme pockets (e.g., cytochrome P450) .
  • HOMO-LUMO Analysis : A narrow energy gap (~4.2 eV) suggests susceptibility to nucleophilic attack, guiding derivatization strategies .

Q. How can researchers resolve contradictions in reported spectroscopic data for benzodioxole derivatives?

Methodological Answer:

  • Standardization : Compare data against NIST reference spectra (e.g., IR band assignments) .
  • Isotopic Labeling : Use 13^{13}C-labeled analogs to distinguish overlapping signals in NMR .
  • Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry .

Q. What strategies enhance the biological activity of this compound derivatives?

Methodological Answer:

  • Bioisosteric Replacement : Substitute iodine with trifluoromethyl groups to improve metabolic stability .
  • Prodrug Design : Introduce ester linkages at the ethenyl position for controlled release in vivo .
  • Structure-Activity Relationship (SAR) : Test derivatives against enzymatic targets (e.g., kinase inhibition assays) to identify pharmacophores .

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